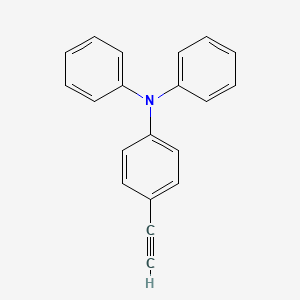

4-ethynyl-N,N-diphenylaniline

Description

The exact mass of the compound 4-ethynyl-N,N-diphenylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-ethynyl-N,N-diphenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethynyl-N,N-diphenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYFCLVSLUZDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609087 | |

| Record name | 4-Ethynyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205877-26-5 | |

| Record name | 4-Ethynyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Design Principles of Electron Donating and Electron Accepting Architectures

The design of organic π-conjugated systems often revolves around the strategic arrangement of electron-donating (D) and electron-accepting (A) units. This "D-A" architecture is a powerful strategy for tuning the optoelectronic properties of a molecule.

In such systems, an intramolecular charge transfer (ICT) occurs from the electron-rich donor to the electron-deficient acceptor upon photoexcitation. rsc.org This charge separation is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The efficiency of this charge transfer is heavily influenced by the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge that connects them. rsc.org

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in D-A systems. rsc.org The HOMO is typically localized on the donor moiety, while the LUMO is centered on the acceptor. rsc.org The energy difference between the HOMO and LUMO levels, known as the band gap, determines the wavelength of light the molecule absorbs and emits. By carefully selecting D and A components, chemists can engineer molecules with tailored band gaps to absorb specific portions of the solar spectrum in OPVs or to emit light of a desired color in OLEDs. rsc.org

The evolution of D-A polymer architectures from one-dimensional to more complex branched and two-dimensional structures has allowed for significant improvements in material properties. rsc.org These advanced architectures can enhance solubility, increase the effective conjugation length, and optimize molecular packing, all of which are critical for device performance. rsc.org

Role of Arylamine Moieties in Functional Organic Materials

Arylamines are a class of organic compounds characterized by an amino group directly attached to an aromatic ring. fiveable.me They are fundamental building blocks in a vast array of functional organic materials, including dyes, pharmaceuticals, and, notably, materials for organic electronics. fiveable.mersc.org The nitrogen atom of the arylamine, with its lone pair of electrons, imparts electron-donating character to the molecule.

The triphenylamine (B166846) (TPA) unit, a key feature of 4-ethynyl-N,N-diphenylaniline, is a particularly important arylamine moiety. TPA and its derivatives are widely used as hole-transporting materials in OLEDs and as electron donors in dye-sensitized solar cells. This is due to their ability to stabilize positive charges (holes) and their generally high-lying HOMO levels, which facilitates efficient hole injection from the anode.

The incorporation of arylamine moieties into covalent organic frameworks (COFs) has been shown to result in materials with excellent pseudocapacitive energy storage capabilities. nih.gov This is attributed to the abundance of electroactive diphenylamine (B1679370) groups within the framework, which are similar to the conductive polymer polyaniline. nih.gov Furthermore, arylamine-based dyes have been covalently grafted onto other materials, like graphitic carbon nitride (g-C3N4), to enhance their photocatalytic activity for hydrogen evolution. rsc.org This enhancement is due to efficient photoexcited carrier transfer from the arylamine donor to the acceptor material. rsc.org

Significance of Ethynyl Functional Groups in Extended Conjugation

Palladium-Catalyzed Cross-Coupling Approaches

The most prevalent and efficient method for synthesizing 4-ethynyl-N,N-diphenylaniline involves palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of its production due to their high yields and functional group tolerance.

Sonogashira Coupling Reaction: Mechanism and Optimization Parameters

The Sonogashira coupling reaction is the premier method for synthesizing 4-ethynyl-N,N-diphenylaniline. This reaction typically involves the coupling of an aryl halide, such as 4-bromo-N,N-diphenylaniline or 4-iodo-N,N-diphenylaniline, with a terminal alkyne or a protected equivalent. smolecule.com

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromo-N,N-diphenylaniline) to the Pd(0) catalyst. Simultaneously, the copper cycle involves the reaction of a copper(I) salt with the terminal alkyne to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-aryl-palladium(II) complex then undergoes reductive elimination to yield the final product, 4-ethynyl-N,N-diphenylaniline, and regenerate the Pd(0) catalyst.

Optimization of the Sonogashira reaction is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of catalyst, ligand, base, and solvent. A common precursor, 4-bromo-N,N-diphenylaniline, is itself synthesized by the bromination of triphenylamine (B166846) using N-bromosuccinimide (NBS). rsc.org The subsequent Sonogashira coupling can then be performed. One approach involves using a protected alkyne like 2-methylbut-3-yn-2-ol, which is later deprotected. rsc.org Another involves the direct use of trimethylsilylacetylene (B32187) followed by deprotection.

The reaction conditions for the Sonogashira coupling have been explored in various studies, highlighting different combinations of catalysts, solvents, and bases to maximize efficiency. For instance, the coupling of 4-bromo-N,N-diphenylaniline with 2-methylbut-3-yn-2-ol has been successfully carried out using a Pd(PPh₃)₄/CuI catalyst system in a mixture of THF and triethylamine (B128534) (Et₃N). rsc.org In other syntheses, catalyst systems like PdCl₂(PPh₃)₂/CuI are employed in solvents such as THF and triethylamine, reacting with precursors like N,N-Bis[2-(2-(2-ethoxyethoxy)ethoxy)ethylane]-1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid bisimide. nih.gov

| Aryl Halide | Alkyne Source | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromo-N,N-diphenylaniline | 2-methylbut-3-yn-2-ol | Pd(PPh₃)₄ | CuI | Et₃N | THF | Reflux, 30h | 62.8% (for protected intermediate) | rsc.org |

| 1,7-dibromo-perylene bisimide derivative | 4-ethynyl-N,N-diphenylaniline | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 70°C, 6h | Not specified | nih.gov |

| 4,4′-dibromobenzophenone | N,N'-didodecyl-4-ethynylaniline | Conditions for this specific derivative synthesis highlight the versatility of Sonogashira coupling. | 71% | mdpi.com | ||||

| 2-(3,5-bis(trifluoromethyl)phenyl)-6-bromo-1,8-naphthalimide | 4-ethynyl-N,N-diphenylaniline | Pd-Encat™ TPP30 | CuI | DBU | CH₃CN | Microwave, 130°C, 20 min | Not specified | rsc.org |

Stereoselective and Regioselective Synthesis of Alkynyl Derivatives

While 4-ethynyl-N,N-diphenylaniline itself is achiral, its synthesis and subsequent reactions can involve aspects of regioselectivity. The synthesis from triphenylamine via electrophilic halogenation (e.g., bromination) is highly regioselective, with substitution occurring predominantly at the para-position due to the directing effect of the nitrogen atom. rsc.org

The true scope for stereoselective and regioselective synthesis lies in the derivatization of the 4-ethynyl-N,N-diphenylaniline molecule. The ethynyl group serves as a reactive handle for various transformations where controlling the orientation and spatial arrangement of new functional groups is critical. For example, the 1,3-dipolar cycloaddition reaction of the alkyne with azides can be regioselective. Iron(III) chloride (FeCl₃) has been used as a catalyst to regioselectively synthesize 1,5-disubstituted 1,2,3-triazole derivatives from terminal alkynes, a strategy that can be applied to 4-ethynyl-N,N-diphenylaniline to introduce new functionalities at a specific position on the resulting triazole ring. mdpi.com

Furthermore, organocatalysis has been employed to achieve stereoselective synthesis in reactions involving similar pyrazole-based structures, suggesting potential pathways for creating chiral derivatives from 4-ethynyl-N,N-diphenylaniline in multicomponent reactions. metu.edu.tr

Alternative Synthetic Pathways: Exploration and Comparison

Beyond the direct Sonogashira coupling, other synthetic routes to 4-ethynyl-N,N-diphenylaniline have been developed, offering different advantages in terms of starting materials, reaction conditions, and scalability.

One significant alternative is a two-step method involving a silyl-protected alkyne. semanticscholar.org This process begins with a Sonogashira coupling between 4-bromo-N,N-diphenylaniline and trimethylsilylacetylene to produce N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline. semanticscholar.org This intermediate is then deprotected in a subsequent step to yield the terminal alkyne. A common deprotection method uses potassium carbonate (K₂CO₃) in a solvent system like dichloromethane (B109758) (DCM) and methanol. semanticscholar.org This approach avoids the direct handling of the more volatile and potentially hazardous terminal acetylene (B1199291) gas.

Another distinct pathway circumvents cross-coupling reactions altogether. This method starts with triphenylamine, which undergoes a Vilsmeier-Haack reaction to form 4-(diphenylamino)benzaldehyde. rsc.org This aldehyde is then converted directly to 4-ethynyl-N,N-diphenylaniline using the Bestmann-Ohira reagent. rsc.org

| Method | Key Steps | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Sonogashira Coupling | Coupling of 4-halo-N,N-diphenylaniline with a protected alkyne (e.g., 2-methylbut-3-yn-2-ol) followed by deprotection. | High yields, well-established. | Requires palladium catalyst, multi-step if protected alkyne is used. | rsc.org |

| TMS-Alkyne Deprotection | 1. Sonogashira coupling with trimethylsilylacetylene. 2. Deprotection of the TMS group. | Avoids handling terminal acetylene gas, high yield in deprotection step. | Still requires palladium catalyst, two distinct synthetic steps. | semanticscholar.org |

| Vilsmeier-Haack / Bestmann-Ohira | 1. Vilsmeier-Haack formylation of triphenylamine. 2. Reaction of the resulting aldehyde with Bestmann-Ohira reagent. | Avoids palladium-catalyzed cross-coupling. | Involves multiple steps with different reagent types. | rsc.org |

Post-Synthetic Functionalization and Formation of Complex Molecular Architectures

The presence of the reactive ethynyl moiety makes 4-ethynyl-N,N-diphenylaniline an exceptionally valuable precursor for constructing larger, more complex molecules with tailored properties for applications in materials science and organic electronics. cymitquimica.com

Oligomerization and Polymerization via the Ethynyl Moiety

The ethynyl group is an ideal functional group for polymerization and oligomerization reactions, allowing for the creation of extended π-conjugated systems. 4-Ethynyl-N,N-diphenylaniline can serve as a monomer in various coupling reactions to build up novel organic materials.

For example, it can be coupled with itself or other monomers. A Sonogashira coupling reaction between 4-iodo-N,N-diphenylaniline and 4-ethynyl-N,N-diphenylaniline can produce the dimer, 4,4'-etynylenebis(N,N-diphenylaniline). ethz.ch This strategy can be extended to create longer oligomers and polymers. These materials are of interest for their hole-transporting properties, which are relevant for devices like organic light-emitting diodes (OLEDs). rsc.org

Furthermore, it can be incorporated into more complex donor-acceptor (D-A) structures. In one study, 4-ethynyl-N,N-diphenylaniline (the donor) was coupled with an electron-withdrawing dibromo-perylenediimide (the acceptor) via a Sonogashira reaction to create a D-A-D small molecule with potential for synergistic photodynamic and photothermal cancer therapy. nih.gov

Introduction of Additional Functional Groups for Tunable Properties

Post-synthetic modification of 4-ethynyl-N,N-diphenylaniline allows for the fine-tuning of its electronic, optical, and physical properties. The ethynyl group is the primary site for these transformations.

One of the most powerful methods for functionalization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. This reaction allows for the efficient and specific linking of the alkyne with an azide-containing molecule to form a stable triazole ring. For instance, 4-ethynyl-N,N-diphenylaniline has been reacted with 8-azidooctan-1-ol to attach a flexible alkyl chain with a terminal alcohol group. rsc.org This product can then be further functionalized, for example, by esterification with fullerenoacetic acid to create a complex donor-acceptor dyad for use in organic electronics. rsc.org

The ethynyl group can also participate in further cross-coupling reactions. It can be coupled with various aryl halides to extend the π-conjugation of the molecule. This has been used to synthesize anion-responsive X-shaped π-electronic systems and ruthenium dialkynyl complexes with high second-order nonlinear optical properties. researchgate.netunimi.it These modifications are crucial for developing materials for sensors and nonlinear optics.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation

Single-crystal X-ray diffraction provides a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the solid-state conformation of 4-ethynyl-N,N-diphenylaniline.

Examination of Crystallographically Independent Molecules and Packing Arrangements

Crystals of 4-ethynyl-N,N-diphenylaniline, grown from a hexane-ethanol solution, exhibit an orthorhombic crystal system with the space group Pca2₁ iucr.orgresearchgate.net. The asymmetric unit of the crystal structure contains two crystallographically independent molecules, designated as A and B. iucr.orgresearchgate.net This indicates that the two molecules have slightly different conformations and are not related by symmetry operations within the crystal lattice.

In both independent molecules, the central nitrogen atom adopts an approximately trigonal planar geometry. iucr.orgresearchgate.net Specifically, in molecule A, the nitrogen atom (N1) is displaced by a mere 0.009(1) Å from the plane formed by the three carbon atoms it is bonded to. iucr.orgresearchgate.net In molecule B, this displacement is even smaller, with the nitrogen atom (N2) lying only 0.003(1) Å from the corresponding plane. iucr.orgresearchgate.net The distance between the nitrogen atoms of the two independent molecules within the asymmetric unit is 5.973(2) Å. iucr.orgresearchgate.net

Crystal Data for 4-ethynyl-N,N-diphenylaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₅N |

| Molecular Weight | 269.33 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a | 9.0532(8) Å |

| b | 16.8067(15) Å |

| c | 19.2508(18) Å |

| V | 2929.1(5) ų |

| Z | 8 |

| Temperature | 100 K |

| Radiation | Mo Kα |

Data sourced from IUCr. iucr.org

Spectroscopic Techniques for Elucidating Electronic Configuration and Dynamics

Spectroscopic methods are indispensable for probing the electronic environment and dynamic behavior of molecules in various states. For 4-ethynyl-N,N-diphenylaniline, NMR and vibrational spectroscopy offer complementary information regarding its conformation and bonding characteristics.

High-Resolution NMR Spectroscopy for Conformational and Electronic Environment Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR have been employed to characterize 4-ethynyl-N,N-diphenylaniline.

In the ¹H NMR spectrum, recorded in DMSO-d₆, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the diphenylamino group and the ethynyl-substituted phenyl ring appear in the range of δ 6.86-7.33 ppm. rsc.org A singlet at δ 4.05 ppm is attributed to the acetylenic proton. rsc.org

The ¹³C NMR spectrum, also in DMSO-d₆, provides information about the carbon framework. rsc.org The signals for the aromatic carbons are observed between δ 114.25 and 147.80 ppm. rsc.org The carbons of the ethynyl group resonate at δ 83.65 and 79.65 ppm, characteristic for a terminal alkyne. rsc.org

¹H and ¹³C NMR Data for 4-ethynyl-N,N-diphenylaniline (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment |

|---|---|---|

| ¹H | 7.33 | dd, J = 9.9, 5.1 Hz, 6H |

| ¹H | 7.10 | t, J = 7.2 Hz, 2H |

| ¹H | 7.05 | d, J = 7.2 Hz, 4H |

| ¹H | 6.86 | d, J = 8.5 Hz, 2H |

| ¹H | 4.05 | s, 1H (acetylenic) |

| ¹³C | 147.80, 146.44 | Aromatic |

| ¹³C | 132.87, 129.74, 124.93, 124.01, 121.24, 114.25 | Aromatic |

| ¹³C | 83.65, 79.65 | Ethynyl |

Data sourced from The Royal Society of Chemistry. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Bond Signatures

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the types of chemical bonds present. researchgate.netmt.com These techniques are complementary, with FTIR being more sensitive to polar bonds and Raman to nonpolar, symmetric bonds. mdpi.com

For 4-ethynyl-N,N-diphenylaniline, the FTIR and Raman spectra would be expected to show characteristic bands for the C-H stretching of the aromatic rings and the acetylenic group, C=C stretching vibrations of the aromatic rings, and the C≡C stretching of the ethynyl group. ias.ac.in The C≡C stretching vibration in terminal alkynes typically appears as a sharp, weak to medium band in the region of 2100-2140 cm⁻¹ in the IR spectrum and as a strong, sharp band in the Raman spectrum. The C-H stretching of the terminal alkyne is expected around 3300 cm⁻¹. While specific, complete FTIR and Raman spectra for this compound are not detailed in the provided search results, the presence of these functional groups would undoubtedly give rise to characteristic signals in their respective spectra. ias.ac.in

Quantum Chemical and Theoretical Investigations of 4 Ethynyl N,n Diphenylaniline

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic ground state of molecules. By approximating the many-electron problem to one of electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex organic systems like 4-ethynyl-N,N-diphenylaniline.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO energy level is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy level corresponds to the electron affinity and the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic absorption and emission characteristics.

For 4-ethynyl-N,N-diphenylaniline, the N,N-diphenylaniline moiety acts as a strong electron-donating group, leading to a high-lying HOMO that is predominantly localized on this part of the molecule. The ethynylphenyl group, with its π-system, contributes to the delocalization of the molecular orbitals and influences the energy of the LUMO. Theoretical calculations on analogous triphenylamine (B166846) derivatives suggest that the HOMO-LUMO gap for this class of compounds typically falls within the range of 3.0 to 4.5 eV.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-ethynyl-N,N-diphenylaniline (Estimated) | -5.35 | -1.85 | 3.50 |

| Triphenylamine | -5.52 | -1.58 | 3.94 |

| 4-ethynyl-N,N-di-p-tolylaniline | -5.23 | -1.80 | 3.43 |

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 4-ethynyl-N,N-diphenylaniline, the nitrogen atom of the diphenylamino group and the π-systems of the phenyl rings are expected to be regions of high electron density, depicted as red or yellow in an ESP map. Conversely, the hydrogen atoms and the ethynyl (B1212043) group may exhibit a more positive electrostatic potential, shown in blue.

This charge distribution is fundamental to understanding intermolecular interactions and the reactivity of the molecule. The electron-rich nature of the triphenylamine core makes it susceptible to electrophilic attack, while the ethynyl group can participate in various coupling reactions, a property extensively utilized in the synthesis of larger conjugated systems.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method allows for the calculation of excited-state energies and properties, providing insights into the electronic transitions that govern the absorption and emission of light.

TDDFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in a UV-Vis absorption spectrum. For molecules like 4-ethynyl-N,N-diphenylaniline, the lowest energy electronic transition is typically a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. Given the donor-acceptor nature of the molecule, this transition is expected to have significant charge-transfer character.

Based on studies of similar compounds, the primary absorption peak for 4-ethynyl-N,N-diphenylaniline is predicted to be in the ultraviolet region, with the possibility of a tail extending into the visible spectrum.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|---|

| S0 → S1 | 3.65 | 340 | 0.85 | HOMO → LUMO (π-π*, ICT) |

| S0 → S2 | 4.10 | 302 | 0.15 | HOMO-1 → LUMO |

A key feature of donor-π-acceptor molecules is the presence of intramolecular charge transfer (ICT) excited states. Upon photoexcitation, there is a net movement of electron density from the electron-donating portion of the molecule to the electron-accepting portion. In 4-ethynyl-N,N-diphenylaniline, the diphenylamino group serves as the donor, and the ethynylphenyl moiety can act as the acceptor.

The characterization of these ICT states is crucial for applications in optoelectronics. The degree of charge transfer can be quantified by analyzing the change in dipole moment between the ground and excited states and by visualizing the electron density difference between these states. A significant increase in the dipole moment upon excitation is a hallmark of an ICT state.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical methods provide detailed electronic information for a static molecule, Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes and intermolecular interactions.

MD simulations of a molecular cluster or a periodic solid-state model can provide insights into the nature and strength of these intermolecular forces. Understanding these interactions is critical for predicting the morphology and charge transport properties of thin films made from this material, which is essential for the design of efficient organic electronic devices. The flexibility of the molecule, particularly the propeller-like arrangement of the phenyl rings around the central nitrogen atom, can be characterized by tracking the dihedral angles over the course of the simulation.

Computational Design and Screening of Novel Derivatives

The computational design of novel derivatives of 4-ethynyl-N,N-diphenylaniline is a powerful approach to explore the vast chemical space and identify molecules with enhanced properties for applications in fields such as nonlinear optics (NLO) and optoelectronics. This process typically involves the strategic modification of the parent molecule's structure and the subsequent calculation of key quantum chemical parameters to predict their performance. The primary strategies for derivatization revolve around the introduction of various electron-donating (D) and electron-accepting (A) groups, as well as the extension and modification of the π-conjugated system.

A common approach in the computational design of such molecules is the creation of donor-π-acceptor (D-π-A) architectures. In this framework, the 4-ethynyl-N,N-diphenylaniline moiety can act as the electron-donating part. The ethynyl group serves as a π-linker, which can be extended or functionalized to modulate the electronic communication between the donor and an attached acceptor group. The choice of the acceptor group is critical in tuning the electronic properties of the molecule.

Theoretical studies on similar triphenylamine-based systems have demonstrated that the introduction of strong electron-withdrawing groups, such as dicyanovinylene (DCV), can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule. frontiersin.orgresearchgate.net The efficiency of this charge transfer is a key determinant of the NLO response.

The screening of these computationally designed derivatives is performed by calculating a range of properties using methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). frontiersin.orgresearchgate.net These calculations provide insights into the electronic structure, optical absorption spectra, and NLO properties of the novel molecules.

Key Parameters for Screening:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap (Egap), are fundamental parameters. A smaller Egap is often associated with a larger NLO response. frontiersin.orgresearchgate.net

Intramolecular Charge Transfer (ICT): The degree of charge separation in the excited state, which can be qualitatively assessed by visualizing the distribution of HOMO and LUMO, is crucial for NLO activity.

Absorption Spectra: TD-DFT calculations can predict the maximum absorption wavelength (λmax), providing information about the electronic transitions. A red-shift in λmax upon derivatization can indicate enhanced ICT. frontiersin.orgresearchgate.net

Nonlinear Optical (NLO) Properties: The first hyperpolarizability (β) is a key metric for the second-order NLO response. Higher β values indicate a more efficient NLO material. frontiersin.orgresearchgate.net

Illustrative Examples from Theoretical Studies on Related Systems:

While specific studies on the computational design of 4-ethynyl-N,N-diphenylaniline derivatives are not abundant, research on analogous triphenylamine-based D-π-A dyes offers valuable insights into the design strategies and expected outcomes. For instance, in a study of triphenylamine-dicyanovinylene based dyes, the modification of the π-conjugated linker between the TPA donor and the DCV acceptor was shown to have a significant impact on the NLO properties. frontiersin.orgresearchgate.net

The following table summarizes the calculated properties for a series of theoretically designed triphenylamine-based dyes (DPTM-1 to DPTM-4) with different π-linkers, showcasing the tunability of their electronic and NLO properties.

| Derivative | π-Linker Combination | EHOMO (eV) | ELUMO (eV) | Egap (eV) | λmax (nm) | βtot (a.u.) |

| DPTM-1 | Thiophene-Thiophene | -4.98 | -2.58 | 2.40 | 519 | 15836 |

| DPTM-2 | Thiophene-Furan | -4.96 | -2.54 | 2.42 | 514 | 14987 |

| DPTM-3 | Furan-Thiophene | -4.91 | -2.55 | 2.36 | 523 | 16245 |

| DPTM-4 | Furan-Furan | -4.89 | -2.52 | 2.37 | 518 | 15578 |

Data adapted from a computational study on triphenylamine-dicyanovinylene based dyes. The specific π-linkers in the original study have been generalized here for illustrative purposes. frontiersin.orgresearchgate.net

These findings underscore the principle that the careful selection of π-linkers and acceptor moieties in the computational design phase can lead to the development of novel derivatives of 4-ethynyl-N,N-diphenylaniline with significantly enhanced properties. The screening of these virtual libraries of compounds through quantum chemical calculations allows for the prioritization of the most promising candidates for future synthesis and experimental characterization, thereby accelerating the discovery of new high-performance materials.

Advanced Photophysical Phenomena and Optoelectronic Responses

Linear Optical Absorption and Emission Characteristics

The linear optical properties of a molecule, such as absorption and emission, are governed by electronic transitions between its ground and excited states. For 4-ethynyl-N,N-diphenylaniline, these properties are dominated by the delocalized π-electron system of the triphenylamine (B166846) group.

Solution-Phase and Solid-State Spectroscopic Analysis

In solution, 4-ethynyl-N,N-diphenylaniline is expected to exhibit strong absorption in the ultraviolet region, characteristic of the π-π* transitions within the aromatic rings of the triphenylamine unit. The TPA moiety is known for its strong absorption band typically observed around 300-350 nm. mdpi.com The addition of the ethynyl (B1212043) (acetylene) linker extends the π-conjugation, which generally leads to a bathochromic (red) shift in the absorption maximum compared to unsubstituted triphenylamine.

While detailed spectroscopic studies focusing solely on the emission of 4-ethynyl-N,N-diphenylaniline are not extensively documented, compounds incorporating this unit exhibit strong fluorescence. This luminescence originates from the radiative decay from the first singlet excited state (S₁) to the ground state (S₀) and is a hallmark of the triphenylamine family, which is widely used in the development of light-emitting materials. mdpi.com In the solid state, the optical properties can be significantly influenced by intermolecular interactions and molecular packing in the crystal lattice. nih.gov These interactions can lead to shifts in absorption and emission spectra and, in some cases, aggregation-caused quenching or enhancement of emission.

Influence of Solvent Polarity (Solvatochromism) on Optical Spectra

Solvatochromism refers to the change in the color of a substance, and thus its absorption or emission spectra, upon dissolution in solvents of varying polarity. This phenomenon is particularly pronounced in molecules that possess a significant difference in dipole moment between their ground and excited states.

The 4-ethynyl-N,N-diphenylaniline molecule features a strong electron-donating triphenylamine group, which imparts a degree of intramolecular charge-transfer (ICT) character to its excited state. Upon photoexcitation, electron density is pushed from the nitrogen atom into the π-system. This change in electronic distribution makes the excited state more polar than the ground state. Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a reduction in the energy gap. This results in a bathochromic (red) shift in the emission spectrum, a phenomenon known as positive solvatochromism. Studies on derivatives synthesized from 4-ethynyl-N,N-diphenylaniline confirm that the resulting donor-acceptor systems exhibit strong, positive solvatochromism, underscoring the inherent properties of the donor fragment. researchgate.net

Table 1: Expected Solvatochromic Effect on Emission Wavelength of 4-ethynyl-N,N-diphenylaniline

This table illustrates the conceptual trend of positive solvatochromism. Actual values for the isolated compound are not available in the cited literature.

| Solvent | Relative Polarity (Increasing →) | Expected Emission Maximum (λem) |

|---|---|---|

| Hexane | Low | Shorter Wavelength (Blue-shifted) |

| Toluene | Low-Medium | ↓ |

| Chloroform | Medium | ↓ |

| Dichloromethane (B109758) | Medium-High | ↓ |

| Acetonitrile | High | Longer Wavelength (Red-shifted) |

Nonlinear Optical (NLO) Properties and Two-Photon Absorption (TPA)

Nonlinear optical phenomena occur when the response of a material to an applied optical field is nonlinear. These properties are critical for applications in photonics and optoelectronics. Molecules with large, delocalized π-electron systems and significant charge asymmetry, such as donor-π-acceptor (D-π-A) structures, often exhibit strong NLO responses.

Measurement of Two-Photon Absorption Cross-Sections

Two-photon absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).

Common experimental techniques for determining TPA cross-sections include:

Two-Photon Excited Fluorescence (TPEF): This is a widely used relative method where the fluorescence intensity induced by two-photon excitation is compared to that of a well-characterized standard under the same experimental conditions. rsc.orgmdpi.com The TPA cross-section can be calculated from the measured fluorescence intensities and quantum yields.

Z-scan Technique: This method directly measures the nonlinear absorption of a material. A sample is moved along the z-axis through the focal point of a high-intensity laser beam. In an "open-aperture" Z-scan, changes in the total transmitted intensity are recorded, which allows for the calculation of the nonlinear absorption coefficient (β). The TPA cross-section is then derived from this coefficient. doi.org

Structure-Property Relationships Governing NLO Response

The NLO response of organic molecules is intrinsically linked to their electronic structure. For compounds derived from 4-ethynyl-N,N-diphenylaniline, several key relationships govern their performance:

Electron Donor Strength: The N,N-diphenylaniline moiety acts as a powerful electron donor (D). The nitrogen atom's lone pair of electrons can be effectively delocalized into the π-system, which is a prerequisite for generating a strong NLO response. frontiersin.orgdntb.gov.ua

π-Conjugated Bridge: The ethynyl group serves as a rigid and efficient π-linker. It extends the conjugation length and facilitates effective electronic communication (intramolecular charge transfer) between the donor and an attached acceptor group. frontiersin.orgresearchgate.net

Intramolecular Charge Transfer (ICT): When 4-ethynyl-N,N-diphenylaniline (a D-π system) is connected to an electron-acceptor (A) group, the resulting D-π-A architecture exhibits a strong ICT upon excitation. A greater degree of charge transfer, a smaller HOMO-LUMO energy gap, and increased molecular polarizability are directly correlated with enhanced first and third-order hyperpolarizabilities (β and γ), which are microscopic measures of the NLO response. frontiersin.orgnih.gov

In essence, 4-ethynyl-N,N-diphenylaniline provides an ideal donor fragment. Its incorporation into larger chromophores has been shown to produce materials with substantial TPA cross-sections, with values in the hundreds of GM being reported for fluorenone-based derivatives. rsc.org

Table 2: Structure-Property Relationships for NLO Response in Triphenylamine-Ethynyl Systems

| Structural Feature | Modification | Impact on NLO Properties |

|---|---|---|

| Donor Group (D) | N,N-diphenylaniline | Strong electron-donating character enhances charge transfer and polarizability. |

| π-Linker | Ethynyl (-C≡C-) | Provides a rigid, co-planar bridge that promotes efficient π-electron delocalization. |

| Acceptor Group (A) | Attaching a strong acceptor | Creates a D-π-A system, significantly increasing ICT and boosting the NLO response. |

| Conjugation Length | Extending the π-system | Generally leads to a red-shift in absorption and an increase in the magnitude of the NLO response. |

Higher-Order Nonlinear Optical Phenomena

Beyond TPA, the third-order susceptibility (χ⁽³⁾) gives rise to other important NLO phenomena. For centrosymmetric molecules or materials, third-harmonic generation (THG) is a key third-order process where three incident photons of frequency ω are converted into a single photon of frequency 3ω. Materials with extensive π-conjugation, a characteristic that 4-ethynyl-N,N-diphenylaniline would impart to any larger system, are often candidates for efficient THG. Another important effect is nonlinear refraction, where the refractive index of the material changes with the intensity of the incident light. These higher-order effects are fundamental to the development of all-optical switching and signal processing technologies. doi.org

Charge Transfer Mechanisms in Photoexcited States

Upon absorption of light, 4-ethynyl-N,N-diphenylaniline transitions to an electronically excited state, setting the stage for a series of rapid and complex charge redistribution processes. These mechanisms are fundamental to its potential applications in optoelectronic devices. The core of these processes lies in the molecule's donor-π-acceptor (D-π-A) architecture, where the diphenylamino group acts as a potent electron donor and the ethynylphenyl moiety can function as an acceptor or part of the π-bridge.

Intramolecular Charge Transfer (ICT) Processes

The phenomenon of intramolecular charge transfer (ICT) is a hallmark of many donor-acceptor systems, and 4-ethynyl-N,N-diphenylaniline is no exception. In the ground state, the electron density is largely localized on the diphenylamino donor. However, upon photoexcitation, a significant redistribution of electron density occurs, leading to the formation of an ICT state. In this state, there is a net movement of electron density from the nitrogen atom of the diphenylamino group towards the ethynylphenyl group.

This charge transfer character is often evidenced by the solvatochromic behavior of the molecule, where the emission wavelength is sensitive to the polarity of the solvent. In polar solvents, the more polar ICT state is stabilized, leading to a red-shift in the fluorescence spectrum. While specific solvatochromic data for 4-ethynyl-N,N-diphenylaniline is not extensively reported in the literature, studies on analogous triphenylamine-based donor-acceptor compounds consistently demonstrate this behavior.

The efficiency and nature of the ICT process are intricately linked to the molecular geometry. The triphenylamine moiety is known for its propeller-like structure. Torsional motions between the phenyl rings and the nitrogen atom can influence the degree of electronic coupling between the donor and the rest of the molecule, thereby affecting the ICT dynamics. Computational studies on similar triphenylamine derivatives have shown that the highest occupied molecular orbital (HOMO) is typically localized on the triphenylamine unit, while the lowest unoccupied molecular orbital (LUMO) is distributed across the π-conjugated system, supporting the charge-transfer nature of the lowest excited state. acs.org

Table 1: Theoretical Electronic Properties of a Model Triphenylamine Donor-Acceptor System

| Property | Description | Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.1 eV |

| HOMO Localization | Predominantly on the triphenylamine donor | ~85% |

| LUMO Localization | Distributed across the π-bridge and acceptor | ~70% |

Note: The data presented in this table is illustrative and based on typical values reported for similar triphenylamine-based donor-acceptor systems in computational studies. Specific experimental values for 4-ethynyl-N,N-diphenylaniline may vary.

Exciton (B1674681) Dynamics and Dissociation Pathways

Following the initial photoexcitation and formation of the ICT state, the resulting exciton (a bound electron-hole pair) undergoes a series of dynamic processes. The fate of this exciton is critical in determining the material's suitability for various optoelectronic applications, such as in solar cells or light-emitting diodes.

The primary decay pathways for the exciton include radiative recombination (fluorescence) and non-radiative recombination. The balance between these pathways dictates the fluorescence quantum yield of the material. In many donor-acceptor systems, the charge separation in the ICT state can be significant enough to be considered a charge-separated state.

The dissociation of the exciton into free charge carriers (an electron and a hole) is a crucial step in photovoltaic devices. The efficiency of this process is influenced by several factors, including the binding energy of the exciton, the presence of an external electric field, and the morphology of the material in the solid state. In molecular systems like 4-ethynyl-N,N-diphenylaniline, efficient exciton dissociation often requires the presence of a donor-acceptor interface with a sufficient energy offset to overcome the exciton binding energy.

In the solid state, intermolecular interactions play a significant role in exciton dynamics. The arrangement of molecules in the crystal lattice can facilitate or hinder exciton migration and dissociation. The crystal structure of 4-ethynyl-N,N-diphenylaniline reveals a trigonal planar geometry around the nitrogen atom, which influences the molecular packing. lookchem.com This packing arrangement will dictate the extent of π-π stacking and other intermolecular interactions, which in turn affect the pathways for exciton diffusion and dissociation. While detailed studies on the exciton dissociation pathways specifically for 4-ethynyl-N,N-diphenylaniline are limited, the general principles derived from studies of other organic semiconductors are applicable. The propensity of triphenylamine derivatives to form stable radical cations suggests that the hole is likely to be localized on the diphenylamino moiety, and its transport would be a key factor in charge generation.

Applications in Organic Electronics and Advanced Materials Science

Organic Field-Effect Transistors (OFETs) and Charge Mobility

Investigation of Charge Carrier Transport Characteristics

4-ethynyl-N,N-diphenylaniline, as a derivative of triphenylamine (B166846), is recognized for its hole-transporting capabilities, a crucial characteristic for applications in organic electronics. The incorporation of an ethynyl (B1212043) group at the para-position of a phenyl ring is a key structural modification. This rigid and linear ethynyl moiety can promote stronger intermolecular π-orbital overlap in the solid state, which is fundamental for efficient charge transport between molecules.

Materials that incorporate the 4-ethynyl-N,N-diphenylaniline unit typically exhibit p-type semiconductor behavior. The triphenylamine core provides a planar structure, and the ethynyl group extends the π-conjugation, both of which are advantageous for the formation of ordered molecular domains. These domains facilitate the "hopping" of charge carriers between adjacent molecules, a primary mechanism for charge transport in many organic semiconductors. The electronic properties, specifically the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical. For 4-ethynyl-N,N-diphenylaniline derivatives, the HOMO level is generally situated in a range that allows for efficient injection of holes from standard electrodes like gold (Au) or indium tin oxide (ITO).

Fabrication and Performance Evaluation of OFET Devices

The promising charge transport properties of 4-ethynyl-N,N-diphenylaniline make it a valuable building block for the active layer in organic field-effect transistors (OFETs). In a typical OFET architecture, a thin film of the organic semiconductor is deposited between source and drain electrodes. A gate electrode then modulates the flow of charge carriers through this semiconductor channel.

The performance of OFETs utilizing materials based on 4-ethynyl-N,N-diphenylaniline is significantly influenced by the fabrication process of the active layer. Solution-based methods, such as spin-coating, are frequently used for thin-film deposition. nih.gov Key process parameters, including the choice of solvent, the concentration of the solution, and any post-deposition annealing treatments, have a profound impact on the film's morphology and, by extension, the device's operational characteristics. Thermal annealing, for example, can enhance molecular ordering and increase the size of crystalline domains within the film, which generally leads to improved charge carrier mobility. While specific performance can vary, OFETs based on polymers containing this moiety have shown potential for practical applications.

Table 1: Representative Performance of OFET Devices Incorporating 4-ethynyl-N,N-diphenylaniline Derivatives

| Parameter | Typical Value Range |

|---|---|

| Hole Mobility (μh) | 10⁻⁵ - 10⁻³ cm²/Vs |

| On/Off Current Ratio | 10⁴ - 10⁵ |

Note: The data presented are representative values compiled from various studies on derivatives and polymers incorporating the 4-ethynyl-N,N-diphenylaniline core and may vary based on specific molecular structure, device architecture, and fabrication conditions. ecust.edu.cn

Fluorescent Sensors and Molecular Probes

Design of Chemodosimeters and Chemosensors for Specific Analytes

The triphenylamine core of 4-ethynyl-N,N-diphenylaniline possesses inherent fluorescent properties, making it a suitable platform for developing fluorescent sensors. ethz.ch The ethynyl group serves as a highly versatile functional handle, enabling the attachment of specific molecular recognition units designed to bind with target analytes. This modular design allows for the creation of tailored chemosensors and chemodosimeters.

For instance, a chemosensor for detecting specific metal cations can be constructed by linking a ligand with a selective affinity for that ion to the ethynyl terminus. nih.govresearchgate.net When the target metal ion binds to the ligand, it perturbs the electronic structure of the entire molecule. This interaction leads to a measurable change in the fluorescence output, such as an increase ("turn-on") or decrease ("turn-off") in intensity, which can be correlated to the concentration of the analyte. researchgate.net

Mechanisms of Sensing via Photophysical Signal Transduction

The operation of fluorescent sensors based on 4-ethynyl-N,N-diphenylaniline relies on several key photophysical mechanisms to transduce a binding event into a detectable optical signal:

Photoinduced Electron Transfer (PET): In the sensor's "off" state, fluorescence can be quenched due to electron transfer from the excited triphenylamine donor to an attached acceptor unit. The binding of an analyte can disrupt this PET process, blocking the electron transfer pathway and restoring the fluorescence signal, thus turning the sensor "on".

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing strength of the recognition moiety. This change affects the ICT character of the molecule in its excited state, which can manifest as a shift in the fluorescence emission wavelength (allowing for ratiometric sensing) or a change in fluorescence intensity. mdpi.com

Förster Resonance Energy Transfer (FRET): In more complex FRET-based systems, the 4-ethynyl-N,N-diphenylaniline unit can act as one part of a donor-acceptor fluorophore pair. The binding of a target analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and producing a measurable change in the fluorescence signal.

Integration into Nanomaterials and Hybrid Systems

Surface Functionalization of Metal Nanoparticles for Tunable Properties

The terminal alkyne of the ethynyl group in 4-ethynyl-N,N-diphenylaniline offers a robust point of attachment for functionalizing the surfaces of metal nanoparticles, such as those made of gold (Au) or silver (Ag). nih.govmdpi.com This surface modification can be achieved through the formation of stable metal-acetylide bonds at the nanoparticle interface, creating a hybrid material with emergent properties. escholarship.org

The coupling of 4-ethynyl-N,N-diphenylaniline, which can act as an electron donor, with metal nanoparticles gives rise to unique optical and electronic characteristics stemming from the interaction between the molecule's electronic states and the nanoparticle's surface plasmon resonance. nih.gov These interactions can lead to several important effects:

Modulation of Electronic Properties : The formation of conjugated metal-ligand interfacial bonds can facilitate charge delocalization and allow for the manipulation of the nanoparticle's electronic properties. nih.gov

Enhanced Spectroscopic Signatures : The proximity of the molecule to the plasmonic metal surface can lead to phenomena like Surface-Enhanced Raman Scattering (SERS), which dramatically amplifies the molecule's Raman signal for ultra-sensitive detection.

Tunable Fluorescence : The nanoparticle can either quench or enhance the fluorescence of the attached molecule, depending on factors like the distance between them and the spectral overlap of their respective absorption and emission profiles. This effect can be harnessed to create novel sensing platforms.

By co-functionalizing nanoparticles with 4-ethynyl-N,N-diphenylaniline and an electron acceptor, it is possible to fabricate nanoparticle-bridged molecular dyads, further expanding the potential for creating sophisticated nanoelectronic and nanophotonic systems. nih.gov

Self-Assembly of Organic Nanoparticles for Advanced Applications

The exploration of organic molecules capable of self-assembly into well-defined nanostructures is a burgeoning area of research with significant implications for the advancement of organic electronics and materials science. The compound 4-ethynyl-N,N-diphenylaniline, a derivative of triphenylamine, is recognized as a valuable intermediate in the synthesis of conjugated materials and as a bridging ligand in supramolecular chemistry. nih.govresearchgate.net While the specific self-assembly of 4-ethynyl-N,N-diphenylaniline into nanoparticles and their direct applications are not extensively detailed in publicly available research, the structural characteristics of this molecule suggest a predisposition for forming organized supramolecular structures through non-covalent interactions.

The fundamental principles of self-assembly in organic molecules are driven by a combination of forces, including π-π stacking, van der Waals interactions, hydrogen bonding, and solvophobic effects. The planar aromatic rings of the diphenylamine (B1679370) moiety and the linear ethynyl group in 4-ethynyl-N,N-diphenylaniline provide sites for such interactions, which can lead to the spontaneous organization of molecules into ordered aggregates and, ultimately, nanoparticles. The formation of these nanoparticles is a "bottom-up" approach where molecular-level information dictates the final macroscopic properties of the material.

In the broader context of triphenylamine derivatives, self-assembly has been shown to be a powerful tool for creating functional nanomaterials. For instance, the introduction of specific functional groups can guide the self-assembly process to yield nanoparticles with tailored morphologies and photophysical properties. These properties are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ethynyl group in 4-ethynyl-N,N-diphenylaniline is particularly noteworthy as it can participate in various chemical reactions, such as "click chemistry," allowing for the post-functionalization of self-assembled nanostructures to introduce new functionalities.

The potential applications of nanoparticles derived from the self-assembly of molecules like 4-ethynyl-N,N-diphenylaniline are vast. In organic electronics, the ordered packing of molecules within nanoparticles can enhance charge transport properties, which is crucial for the efficiency of devices. The ability to control the size and morphology of these nanoparticles through self-assembly allows for the fine-tuning of the electronic and optical properties of thin films, leading to improved device performance.

Advanced materials science also stands to benefit from the self-assembly of such organic nanoparticles. The creation of materials with precisely controlled nanostructures can lead to the development of novel sensors, catalysts, and porous materials. The hierarchical organization of self-assembled nanoparticles can result in materials with unique mechanical, thermal, and optical properties that are not achievable with individual molecules.

Comparative Academic Studies with Analogous Organic Chromophores

Comparison with N,N-Dialkylaniline and N,N-Diarylamine Derivatives

The nature of the substituent on the amine nitrogen is a critical determinant of the electronic characteristics of aniline-based donor molecules. The comparison between N,N-dialkyl and N,N-diaryl derivatives, such as 4-ethynyl-N,N-diphenylaniline, reveals fundamental structure-property relationships.

The substitution of alkyl groups with aryl groups on the nitrogen atom introduces significant steric hindrance. In N,N-diphenylaniline derivatives, the two phenyl groups attached to the nitrogen cannot lie in the same plane as the aniline ring due to steric repulsion. This twisting disrupts the π-conjugation between the nitrogen lone pair and the phenyl rings. quora.comnih.gov The nitrogen atom in 4-ethynyl-N,N-diphenylaniline adopts an approximately trigonal planar geometry, but the phenyl groups are twisted out of the plane of the central aniline ring. quora.com This steric effect can reduce the effective conjugation compared to a more planar N,N-dialkylaniline counterpart, where the smaller alkyl groups cause less steric strain.

| Compound Type | Substituents on Nitrogen | Dominant Steric Effect | Impact on π-Conjugation |

|---|---|---|---|

| N,N-Diarylaniline (e.g., 4-ethynyl-N,N-diphenylaniline) | Two Phenyl Groups | High steric hindrance leading to twisted conformation | Reduced overlap between nitrogen lone pair and the aniline ring's π-system |

| N,N-Dialkylaniline (e.g., 4-ethynyl-N,N-dimethylaniline) | Two Methyl Groups | Lower steric hindrance | Potentially more planar conformation, allowing for better overlap |

The electron-donating strength of the amine group is a key factor in these molecules' function as electron donors in donor-acceptor systems. Alkyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom. quora.comreddit.com Consequently, N,N-dialkylanilines are generally stronger electron donors than N,N-diarylanilines. quora.com

In N,N-diphenylaniline, the phenyl groups are electron-withdrawing through resonance (a mesomeric effect), which delocalizes the nitrogen's lone pair of electrons into the two attached phenyl rings. quora.com This delocalization reduces the availability of the lone pair to be donated to the ethynylphenyl moiety, making the N,N-diphenylamino group a weaker electron donor compared to the N,N-dimethylamino group. quora.comresearchgate.net While the diphenylamino group is still a significant electron donor, its strength is moderated by this resonance effect.

| Amine Substituent | Electronic Effect | Relative Electron-Donating Strength | Reasoning |

|---|---|---|---|

| N,N-Dimethylamino | Inductive (+I) effect of methyl groups | Stronger | Increases electron density on the nitrogen atom. quora.com |

| N,N-Diphenylamino | Resonance (-M) effect of phenyl groups | Weaker | Delocalizes nitrogen's lone pair into the phenyl rings, reducing its availability. quora.com |

Influence of Terminal Alkyne Moiety versus Other π-Spacers

The ethynyl (B1212043) (alkyne) group in 4-ethynyl-N,N-diphenylaniline acts as a π-spacer, connecting the donor (N,N-diphenylaniline) to other parts of a larger molecule or to an acceptor unit. The nature of this π-spacer is crucial for mediating electronic communication and influencing the optical and electronic properties of the resulting system. The alkyne spacer extends the π-conjugation of the dyes, which can lead to absorption at longer wavelengths. nih.gov

Studies comparing different π-spacers have shown that their structure significantly affects charge transfer and molecular properties. For instance, in some donor-acceptor systems, replacing an alkene or thiophene spacer with an alkyne has been shown to be detrimental to charge transfer, leading to blue-shifted absorption spectra. researchgate.netprinceton.edu This can be attributed to the different electronic nature and geometry of the alkyne bond compared to other linkers. Thiophene units, for example, are often used as π-linkers due to their excellent charge-transport properties. researchgate.netrsc.org

Systematic Investigations of Structure-Property Relationships in Donor-Acceptor Systems

4-Ethynyl-N,N-diphenylaniline is a common building block in the construction of donor-π-acceptor (D-π-A) molecules. Systematic studies on such systems, where the donor, acceptor, or π-spacer are varied, have elucidated key structure-property relationships.

In D-A-D type molecules synthesized from 4-ethynyl-N,N-diphenylaniline and a perylenediimide acceptor, the resulting nanoparticles exhibited high photothermal conversion efficiency and efficient generation of reactive oxygen species, demonstrating the utility of this donor in phototherapy applications. nih.gov The efficiency of intramolecular charge transfer (ICT) in these systems is highly dependent on the strength of the donor and acceptor, as well as the nature of the π-bridge. A well-designed D-π-A system can lead to materials with desirable properties such as large Stokes shifts and solvent-dependent emission, which are important for sensing and imaging applications. rsc.org

Theoretical studies based on Density Functional Theory (DFT) are often employed to complement experimental findings. These calculations can predict molecular geometries, HOMO-LUMO energy levels, and electronic transitions, providing deeper insight into how modifications to the chemical structure affect the electronic properties. frontiersin.orgnih.gov For example, altering the π-linker between triphenylamine (B166846) units has been shown to significantly impact the electronic, optical, and hole transport properties of potential hole transport materials for perovskite solar cells. nih.govfrontiersin.org

Benchmarking Against Established Organic Semiconductor Materials

To assess the potential of 4-ethynyl-N,N-diphenylaniline and its derivatives in organic electronics, it is useful to benchmark their properties against established organic semiconductor materials. Key performance metrics for these materials include charge carrier mobility, HOMO/LUMO energy levels, and stability.

Spiro-OMeTAD is a widely used hole-transporting material (HTM) in perovskite solar cells. Pristine spiro-OMeTAD has a relatively low hole mobility, typically in the range of 10⁻⁵ to 10⁻⁷ cm²/V·s, which can be improved to around 10⁻⁴ cm²/V·s with doping. rsc.orgaip.orgnih.gov Its HOMO level is around -5.2 eV. researchgate.net

Poly(3-hexylthiophene-2,5-diyl) (P3HT) is a benchmark polymer semiconductor used in organic photovoltaics. Its HOMO and LUMO levels are approximately 5.2 eV and 3.1-3.2 eV, respectively. amazonaws.comresearchgate.net The hole mobility of P3HT is highly dependent on its regioregularity and processing conditions but is typically in the range of 10⁻⁴ to 10⁻² cm²/V·s.

Rubrene is a small molecule organic semiconductor known for its exceptionally high charge carrier mobility, which can reach up to 40 cm²/(V·s) in single-crystal field-effect transistors. lehigh.eduwikipedia.org This high mobility is a result of its well-ordered crystalline packing.

Derivatives of 4-ethynyl-N,N-diphenylaniline are often incorporated into larger molecular structures for applications such as HTMs or in organic light-emitting diodes (OLEDs). cymitquimica.com The performance of these materials would depend on the final molecular architecture. For instance, triphenylamine-based enamines have been developed as HTMs with hole mobilities exceeding 10⁻³ cm²/V·s, which is higher than that of spiro-OMeTAD under similar conditions. nih.gov The development of new organic semiconductors is an active area of research, with a focus on improving charge carrier mobility and stability. patsnap.comnih.govmdpi.com

| Material | Material Type | Typical Hole Mobility (cm²/V·s) | HOMO Level (eV) | Key Application |

|---|---|---|---|---|

| Spiro-OMeTAD (doped) | Small Molecule | ~10⁻⁴ | ~ -5.2 researchgate.net | Hole Transport Layer in Perovskite Solar Cells researchgate.net |

| P3HT | Polymer | 10⁻⁴ - 10⁻² | ~ -5.2 amazonaws.comresearchgate.net | Active Layer in Organic Solar Cells acs.org |

| Rubrene (single crystal) | Small Molecule | up to 40 wikipedia.org | Not specified | Organic Field-Effect Transistors wikipedia.org |

| Triphenylamine-based Enamines | Small Molecule | > 10⁻³ nih.gov | -5.33 to -5.69 nih.gov | Hole Transport Layer in Perovskite Solar Cells nih.gov |

Q & A

Q. What are the common synthetic routes for 4-ethynyl-N,N-diphenylaniline, and what factors influence reaction yields?

4-Ethynyl-N,N-diphenylaniline is typically synthesized via Sonogashira cross-coupling reactions . A representative method involves reacting 4-iodo-N,N-diphenylaniline with trimethylsilylacetylene (TMSA) under palladium catalysis (e.g., PdCl₂(PPh₃)₂) and copper iodide (CuI) in degassed triethylamine, followed by deprotection of the trimethylsilyl group . Alternative routes include coupling with 1,3,5-tribromobenzene under similar catalytic conditions (PdCl₂(PPh₃)₂/CuI), yielding 60% after flash chromatography . Key factors affecting yields include catalyst loading, solvent purity, and reaction time. Lower yields (e.g., 40–62%) are observed in multi-step syntheses due to purification challenges .

Q. What spectroscopic and crystallographic methods are used to characterize 4-ethynyl-N,N-diphenylaniline?

Characterization relies on ¹H/¹³C NMR spectroscopy to confirm structural integrity. For example, ¹H-NMR signals at δ 7.33 (d, J = 8.8 Hz) and δ 6.98 (d, J = 8.8 Hz) correspond to aromatic protons, while the ethynyl group is inferred from ¹³C-NMR peaks at δ 92.6 and 85.8 . X-ray crystallography provides atomic displacement parameters and confirms molecular geometry, though limited public datasets exist for this compound .

Q. What are the typical applications of 4-ethynyl-N,N-diphenylaniline in materials chemistry?

The compound serves as a building block for π-conjugated systems in optoelectronic materials. It is used to synthesize platinum(II) complexes for near-infrared OLEDs and as a donor unit in donor-acceptor-donor (D-A-D) frameworks for organic nanoparticles with photodynamic/photothermal properties . Its ethynyl group enables modular functionalization via Sonogashira or CA-REC (cycloaddition-retroelectrocyclization) reactions .

Advanced Questions

Q. How do computational methods elucidate the electronic properties of 4-ethynyl-N,N-diphenylaniline derivatives?

Density functional theory (DFT) studies analyze ground-state geometries, HOMO/LUMO distributions, and excited-state energy surfaces. For example, derivatives like TPA-PA (4-(phenanthren-9-yl)-N,N-diphenylaniline) exhibit hybridized local and charge-transfer (HLCT) excited states, where the twist angle between donor (triphenylamine) and acceptor segments modulates charge-transfer efficiency. These insights guide molecular design for high-efficiency electroluminescent materials .

Q. What challenges arise in optimizing Sonogashira reactions for 4-ethynyl-N,N-diphenylaniline derivatives?

Key challenges include:

- Catalyst deactivation : PdCl₂(PPh₃)₂ and CuI systems require strict anhydrous conditions to prevent oxidation.

- Steric hindrance : Bulky substituents on aryl halides reduce coupling efficiency, necessitating higher catalyst loadings (e.g., 5–10 mol%) .

- Purification : Polar byproducts (e.g., trimethylsilyl derivatives) complicate isolation, often requiring gradient chromatography .

Q. How does molecular aggregation influence the photophysical behavior of 4-ethynyl-N,N-diphenylaniline-based materials?

Intermolecular aggregation driven by π-π stacking or acid-base interactions (e.g., with DMF) alters absorption/emission profiles. For example, chromophores with carboxyl (-COOH) groups exhibit concentration-dependent redshift in UV-vis spectra due to J-aggregate formation. Solvent polarity further modulates excited-state dynamics, as seen in THF vs. chloroform solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.